Skepinon-L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

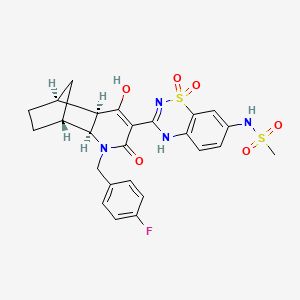

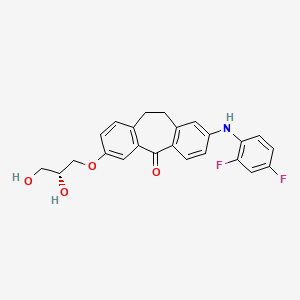

Skepinone-L is a potent and highly selective inhibitor of p38 MAP kinase which impairs platelet activation and thrombus formation.

Skepinone-L is an ATP-competitive inhibitor of p38 MAPK isoform p38α (IC50s = 5 nM) and p38β (97% inhibition at 1 µM).

Wissenschaftliche Forschungsanwendungen

Hemmung der p38 MAPK

Skepinon-L ist ein selektiver Inhibitor der p38-mitogenaktivierten Proteinkinase (MAPK) {svg_1}. Es ist der erste ATP-kompetitive p38 MAPK-Inhibitor mit ausgezeichneter In-vivo-Wirksamkeit und Selektivität {svg_2}. Dies macht this compound zu einer wertvollen Sonde für die chemische Biologieforschung {svg_3}.

Krebsforschung

Der p38 MAPK-Signalweg spielt eine entscheidende Rolle bei Krebs {svg_4}. This compound, ein hochpotenter und selektiver p38 MAPK-Inhibitor, könnte Untersuchungen innerhalb des komplexen Netzwerks der p38 MAPK-Signalgebung erleichtern {svg_5}.

Angiogenese

Angiogenese, die Bildung neuer Blutgefäße, ist ein weiterer Prozess, bei dem p38 MAPK eine Schlüsselrolle spielt {svg_6}. This compound könnte verwendet werden, um die Rolle von p38 MAPK bei der Angiogenese zu untersuchen {svg_7}.

Apoptose

Apoptose oder programmierter Zelltod ist ein Prozess, der durch p38 MAPK reguliert wird {svg_8}. This compound könnte helfen, die Rolle von p38 MAPK bei der Apoptose zu untersuchen {svg_9}.

Entzündung

p38 MAPK ist ein Schlüsselenzym in einer Vielzahl von Entzündungsprozessen {svg_10}. This compound reduzierte die Konzentrationen von Tumornekrosefaktor-α (TNF-α), Interleukin-1β (IL-1β) und IL-10, die bekanntermaßen von p38 MAPK reguliert werden, deutlich {svg_11}.

Plättchenaktivierung und Thrombusbildung

Es wurde festgestellt, dass this compound die Plättchenaktivierung und Thrombusbildung effektiv beeinträchtigt {svg_12}. Es zeigt eine hervorragende Selektivität und hohe In-vivo-Potenz {svg_13}.

Wirkmechanismus

- The stress-induced activation of p38 MAPK is well understood, and it plays crucial roles in cancer, angiogenesis, and apoptosis .

- It shows concentration-dependent inhibition of HSP27 phosphorylation with a cellular IC50 of approximately 25 nM .

- When orally administered to mice, Skepinone-L reaches levels up to 240 nM, surpassing its human whole-blood IC50 value .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Skepinone-L is an ATP-competitive inhibitor of p38 MAPK . It interacts with the ATP-binding pocket of the kinase, which is crucial for the kinase’s function . Skepinone-L has shown to inhibit the phosphorylation of heat shock protein 27 (HSP27), a substrate of p38 MAPK .

Cellular Effects

Skepinone-L has significant effects on various types of cells and cellular processes. It has been shown to reduce concentrations of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-10, which are all regulated by p38 MAPK . In platelets, Skepinone-L impairs activation and thrombus formation .

Molecular Mechanism

Skepinone-L exerts its effects at the molecular level through its interaction with p38 MAPK. It binds competitively to the ATP-binding site of the kinase, inhibiting its function . This inhibition prevents the phosphorylation of HSP27, thereby affecting the downstream signaling pathways regulated by p38 MAPK .

Temporal Effects in Laboratory Settings

The effects of Skepinone-L have been observed over time in laboratory settings. It has shown concentration-dependent inhibition of HSP27 phosphorylation

Dosage Effects in Animal Models

In animal models, Skepinone-L has shown significant therapeutic effects during experimental arthritis

Metabolic Pathways

Skepinone-L is involved in the p38 MAPK signaling pathway . It interacts with the ATP-binding site of the p38 MAPK, affecting the downstream signaling events regulated by this kinase

Eigenschaften

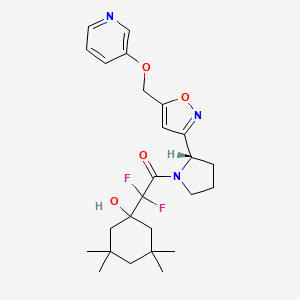

IUPAC Name |

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMGCTFLLWPVFM-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669907 |

Source

|

| Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221485-83-1 |

Source

|

| Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)